molecular formula C15H25BrN2O2S B604289 2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide CAS No. 1374685-26-3

2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B604289
CAS No.: 1374685-26-3
M. Wt: 377.3g/mol
InChI Key: VYJKYMORCVZHFN-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, a diethylamino group, and a dimethylbenzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide typically involves the bromination of a suitable precursor followed by the introduction of the diethylamino group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by modulating receptor activity or interfering with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[3-(diethylamino)propyl]butanamide
  • 2-bromo-N-[2-(diethylamino)ethyl]butanamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide

Uniqueness

2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

1374685-26-3

Molecular Formula

C15H25BrN2O2S

Molecular Weight

377.3g/mol

IUPAC Name

2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H25BrN2O2S/c1-5-18(6-2)9-7-8-17-21(19,20)15-11-13(4)12(3)10-14(15)16/h10-11,17H,5-9H2,1-4H3

InChI Key

VYJKYMORCVZHFN-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br

Origin of Product

United States

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